molecular formula C8H10F2N2O2 B12221125 Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B12221125
M. Wt: 204.17 g/mol
InChI Key: JJLOOIPQQJMVNO-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a carboxylate ester group attached to a pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylate with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-ethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-12-4-5(8(13)14-2)6(11-12)7(9)10/h4,7H,3H2,1-2H3

InChI Key

JJLOOIPQQJMVNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(F)F)C(=O)OC

Origin of Product

United States

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